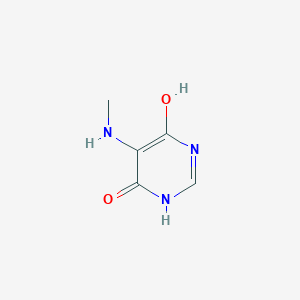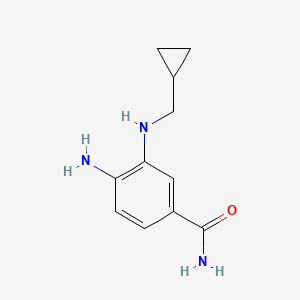![molecular formula C11H9N3 B13103211 4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of benzoimidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system that includes a benzene ring, an imidazole ring, and a pyrimidine ring, with a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine can be achieved through various methods. One common method involves the Biginelli reaction, which is a three-component reaction involving 2-aminobenzimidazole, ethyl acetoacetate, and aldehydes. This reaction can be catalyzed by an acidic deep eutectic solvent composed of choline chloride and phenol . Another method involves the use of silica sulfuric acid, ammonium acetate, or sulfamic acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different substituents onto the benzene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoimidazopyrimidines.
Aplicaciones Científicas De Investigación
4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Molecular modeling studies have shown that the methylsulfonyl pharmacophore of the compound is well-placed within the COX-2 active site .
Comparación Con Compuestos Similares
4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine can be compared with other similar compounds such as benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]quinazolines . These compounds share a similar fused ring system but differ in the specific heterocyclic rings and substituents present. The unique methyl group in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]quinazolines
- 2-(4-(Methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
Propiedades
Fórmula molecular |
C11H9N3 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
4-methylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-8-6-7-12-11-13-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3 |
Clave InChI |
XWYIVUKNTOQDNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC2=NC3=CC=CC=C3N12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)

![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)




![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)

![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)


